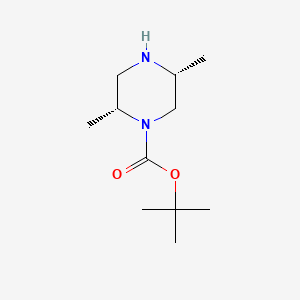

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1240586-48-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and two methyl substituents on the piperazine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Purity : 95%

- IUPAC Name : tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate

- Boiling Point : 279.7°C

- Density : 0.97 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Potential

Research indicates that piperazine derivatives exhibit a variety of pharmacological activities, including:

- Antidepressant Effects : Compounds similar to piperazines have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.

- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism of action for this compound may involve:

- Receptor Modulation : Interaction with serotonin and dopamine receptors has been suggested in related compounds.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various piperazine derivatives. The findings indicated that modifications to the piperazine structure could enhance affinity for serotonin receptors, leading to improved antidepressant activity .

Study 2: Anticancer Properties

In vitro studies have shown that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with structural similarities to this compound demonstrated significant inhibition of cell growth in breast cancer models .

Data Table: Biological Activities of Piperazine Derivatives

Properties

IUPAC Name |

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZCVLUQTJRRAA-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660834 | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240586-48-4, 194032-43-4 | |

| Record name | 1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240586-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194032-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.